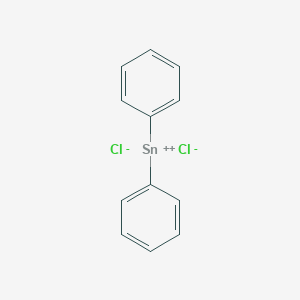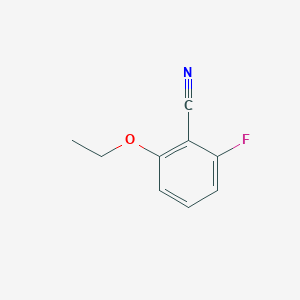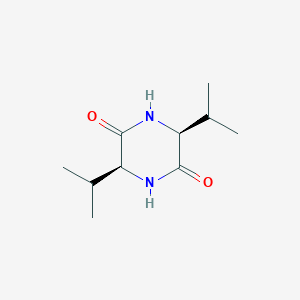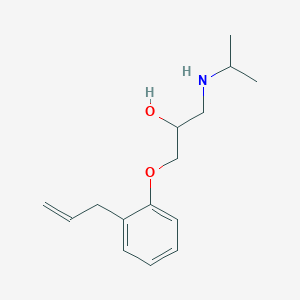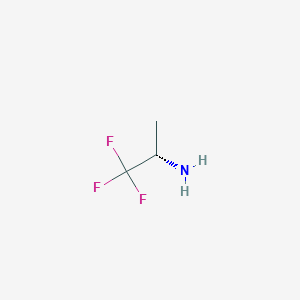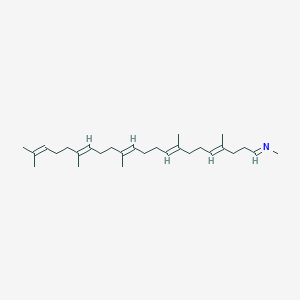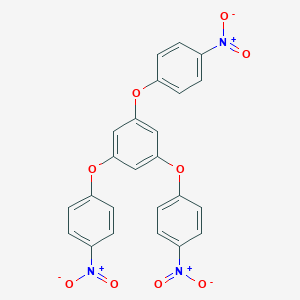![molecular formula C30H53N3O5 B051033 [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate CAS No. 100489-75-6](/img/structure/B51033.png)
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate, also known as MPC-1001, is a synthetic compound that has been developed for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
Aplicaciones Científicas De Investigación
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to inhibit the growth of tumor cells in vitro and in vivo. In neuroscience, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases. In immunology, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to modulate the immune response and may have potential use in the treatment of autoimmune diseases.
Mecanismo De Acción
The mechanism of action of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is still being studied, but it is believed to involve the inhibition of certain enzymes and signaling pathways. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that is involved in the regulation of inflammation and immune response. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, neuroprotection, and modulation of the immune response. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to induce apoptosis (programmed cell death) in tumor cells, which may contribute to its anti-tumor effects. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has also been shown to protect neurons from damage and death, which may have potential use in the treatment of neurodegenerative diseases. In addition, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to modulate the immune response by inhibiting the production of cytokines and other inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for more targeted effects. However, one limitation of using [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the synthesis method for [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is relatively complex and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate. One area of interest is the potential use of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate in combination with other drugs or therapies for cancer treatment. Another area of interest is the potential use of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In addition, further research is needed to fully elucidate the mechanism of action of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate and its effects on different signaling pathways and cell types.
Conclusion:
In conclusion, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is a synthetic compound that has potential applications in a variety of scientific research fields. Its mechanism of action is still being studied, but it has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, neuroprotection, and modulation of the immune response. While there are some limitations to its use in lab experiments, further research is needed to fully explore its potential applications and mechanisms of action.
Métodos De Síntesis
The synthesis of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate involves several steps, including the reaction of 2-methoxy-3-hydroxypropyl bromide with pyridine-2-carboxylic acid, the reaction of the resulting compound with N,N-dimethylformamide dimethyl acetal, and the reaction of the resulting compound with octadecyl isocyanate. The final product is purified using chromatography techniques. The yield of the synthesis method is approximately 50%.
Propiedades
Número CAS |
100489-75-6 |
|---|---|
Nombre del producto |
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate |
Fórmula molecular |
C30H53N3O5 |
Peso molecular |
535.8 g/mol |
Nombre IUPAC |
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate |
InChI |
InChI=1S/C30H53N3O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-32-29(34)37-25-28(36-2)26-38-30(35)33-24-27-21-18-20-22-31-27/h18,20-22,28H,3-17,19,23-26H2,1-2H3,(H,32,34)(H,33,35) |
Clave InChI |
BCLYBWBHNSVNBT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)NCC1=CC=CC=N1)OC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)NCC1=CC=CC=N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)
